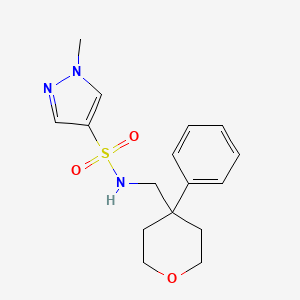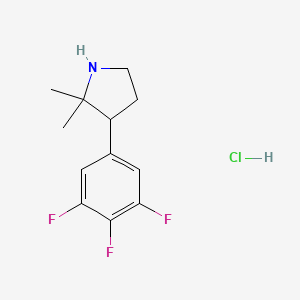
2,2-Dimethyl-3-(3,4,5-trifluorophenyl)pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,2-Dimethyl-3-(3,4,5-trifluorophenyl)pyrrolidine hydrochloride” is a chemical compound with the IUPAC name 2,2-dimethyl-3-(3-(trifluoromethyl)phenyl)pyrrolidine hydrochloride . It has a molecular weight of 265.71 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14F3N.ClH/c1-12(2)8(3-4-16-12)7-5-9(13)11(15)10(14)6-7;/h5-6,8,16H,3-4H2,1-2H3;1H . This indicates that the molecule contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The ring is substituted with a trifluorophenyl group and two methyl groups .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
2,2-Dimethyl-3-(3,4,5-trifluorophenyl)pyrrolidine hydrochloride has not been explicitly mentioned in the literature. However, related compounds and derivatives have been used extensively in chemical synthesis and structural characterization, indicating a potential utility for the subject compound in similar domains.
Pesticide and Insecticide Development : Compounds structurally similar to this compound have been identified as important intermediates in the synthesis of tefluthrin, a pesticide used to control soil insect pests in crops like maize and sugar beet. The pyridine ring, often incorporated in these compounds, is noted for its role in pesticide activity (Liu, Feng, Liu, & Zhang, 2006).
Crystallographic Studies and Drug Interactions : A study focusing on 5-trifluoromethyl-pyridine-2-thione, a potential antithyroid drug, explored its behavior with molecular iodine. The findings included the formation of a n–σ* complex and crystal structure analysis, offering insights that could be relevant for structurally related compounds like this compound in drug development and structural analysis (Chernov'yants, Burykin, Starikova, & Erofeev, 2011).
Organocatalysis in Stereoselective Synthesis : The use of (S)-N-(2-pyrrolidinylmethyl)pyrrolidine/trifluoroacetic acid in catalysis demonstrated high yield and excellent regio- and enantioselectivity in the direct addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate. This highlights the potential of pyrrolidine-based catalysts in stereoselective synthesis, relevant for the development and manufacturing of pharmaceuticals and fine chemicals (Chowdhury & Ghosh, 2009).
Biomedical Applications and Material Science
While direct studies on this compound are lacking, investigations into structurally similar compounds provide insights into potential biomedical and material science applications.
Antimicrobial and Antimycobacterial Activities : Novel bicyclic compounds fused to pyrrolidine structures have shown promising antimicrobial and antimycobacterial activities. Such studies underscore the potential of pyrrolidine derivatives in therapeutic applications, suggesting that this compound could be of interest in the development of new antimicrobial agents (Nural, Gemili, Seferoğlu, Şahin, Ülger, & Sarı, 2018).
Material Science and Coordination Chemistry : The study of coordination complexes involving pyrrolidine derivatives has led to the synthesis of materials with intriguing structural motifs and luminescent properties. Such research indicates the potential of pyrrolidine derivatives, including this compound, in the development of new materials with specific photophysical characteristics (Hung-Low & Klausmeyer, 2008).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propiedades
IUPAC Name |
2,2-dimethyl-3-(3,4,5-trifluorophenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N.ClH/c1-12(2)8(3-4-16-12)7-5-9(13)11(15)10(14)6-7;/h5-6,8,16H,3-4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQCMDXKUORMEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1)C2=CC(=C(C(=C2)F)F)F)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

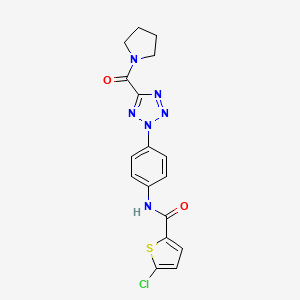
![6-(4-chlorobenzyl)-5-((2,5-dimethylbenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2474969.png)
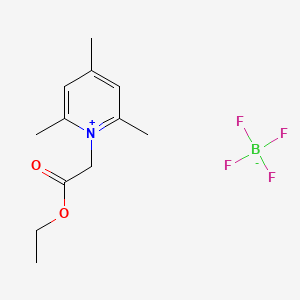
![(Z)-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2474973.png)
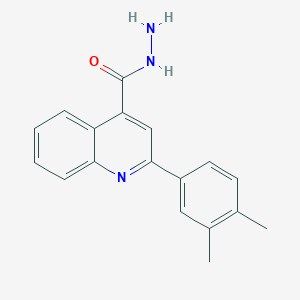
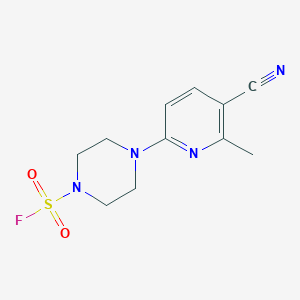
![N-[(4-Ethylsulfanyloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2474977.png)
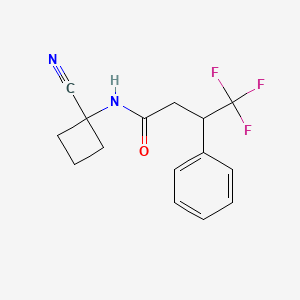
![1-[2-[(2-Methoxyphenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2474979.png)
![3,6-diamino-5-cyano-4-(4-isopropylphenyl)-N-(thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2474982.png)
![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2474985.png)
![2-{2-[(5-acetyl-4-methyl-2-pyrimidinyl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2474987.png)
